N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure consists of a tetrahydrothiazolo[5,4-c]pyridine core with a benzyl group at position 5. The phenylacetamide moiety is attached at another position. The hydrochloride salt forms due to protonation of the amine group. The presence of the thiazole ring suggests potential bioactivity .
Scientific Research Applications
- In a study investigating factor Xa inhibitors, a series of compounds containing the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold were synthesized . Among these, certain derivatives showed potent inhibitory activities against factor Xa, a key enzyme involved in blood coagulation. Notably, compounds with a carbamoyl or N-methylcarbamoyl moiety demonstrated promising oral bioavailability when administered to rats .
- Although not explicitly mentioned in the literature for this specific compound, related thiazolo[5,4-c]pyridine derivatives have been explored as potential tubulin inhibitors. Tubulin inhibitors disrupt microtubule dynamics and are used in cancer chemotherapy. Further research could explore the tubulin-binding properties of this compound .
- Imidazole-containing compounds, including those with a similar thiazolo[5,4-c]pyridine core, have exhibited antimicrobial potential . Investigating the antibacterial and antifungal effects of this compound could be valuable.
- While not directly studied for this compound, related derivatives have shown antitumor activity. For instance, one derivative inhibited the growth of HeLa cells by interfering with cell division . Exploring its potential as an antitumor agent warrants further investigation.
Anticoagulant and Anti-Thrombotic Properties
Tubulin Inhibition for Anticancer Therapy
Antimicrobial Activity
Antitumor Effects
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c25-20(13-16-7-3-1-4-8-16)23-21-22-18-11-12-24(15-19(18)26-21)14-17-9-5-2-6-10-17;/h1-10H,11-15H2,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYXYAYFCUYMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.